Cas no 1540-94-9 (Acetamide,N-(2-methylpropyl)-)

Acetamide, N-(2-methylpropyl)-, is a secondary amide derivative characterized by its isobutyl substituent on the nitrogen atom. This compound exhibits notable stability and solubility in organic solvents, making it suitable for applications in organic synthesis and pharmaceutical intermediates. Its structural features, including the amide functional group, contribute to its utility as a building block in the preparation of more complex molecules. The presence of the branched alkyl chain enhances its lipophilicity, which can be advantageous in formulations requiring controlled solubility profiles. The compound is typically handled under standard laboratory conditions, with attention to compatibility in reactions involving nucleophiles or electrophiles.
Acetamide,N-(2-methylpropyl)- structure
Acetamide,N-(2-methylpropyl)- structure
Product Name:Acetamide,N-(2-methylpropyl)-
CAS No:1540-94-9
MF:C6H13NO
MW:115.173521757126
CID:204789
PubChem ID:137071
Update Time:2025-05-27

Acetamide,N-(2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-(2-methylpropyl)-
    • N-Acetyl-2-methyl-1-propaneamine
    • Acetamide, N-isobutyl-
    • N-(2-Methyl-2-propyl)ethanamide
    • N-(2-Methylpropyl)acetamide
    • N-(2-Methyl-propyl)ethanamide
    • N-Isobutylacetamide
    • NSC-156655
    • DTXSID90165516
    • N-(2-Methylpropyl)acetamide, 9CI
    • Acetylisobutylamine
    • Q27247578
    • NSC 156655
    • N-(2-Methylpropyl)-Acetamide
    • Acetamide, N-(2-methylpropyl)-
    • UNII-03RBP530AC
    • SCHEMBL91326
    • 03RBP530AC
    • AKOS003855864
    • 1540-94-9
    • N-Isobutyl-Acetamide
    • VDQMVRFHUYAKJL-UHFFFAOYSA-N
    • NSC156655
    • CHEBI:179639
    • Inchi: 1S/C6H13NO/c1-5(2)4-7-6(3)8/h5H,4H2,1-3H3,(H,7,8)
    • InChI Key: VDQMVRFHUYAKJL-UHFFFAOYSA-N
    • SMILES: O=C(C)NCC(C)C

Computed Properties

  • Exact Mass: 115.09979
  • Monoisotopic Mass: 115.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 78.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.9
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 0.86
  • Boiling Point: 207.3°Cat760mmHg
  • Flash Point: 107.8°C
  • Refractive Index: 1.413
  • PSA: 29.1

Acetamide,N-(2-methylpropyl)- Pricemore >>

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